![molecular formula C14H14N6O2 B2361812 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 2034336-64-4](/img/structure/B2361812.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

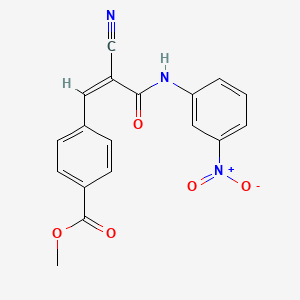

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds have been studied for their potential as bromodomain inhibitors, which are promising therapeutic targets for treating various diseases, including cancers .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data . The crystal structures of BD1 in complex with four selected inhibitors have also been determined .

Applications De Recherche Scientifique

Energetic Materials Development

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been explored for their potential as energetic materials. These compounds are synthesized to achieve high density, thermal stability, and insensitivity to external stimuli. They are considered for applications as secondary explosives due to their excellent detonation performance, comparable to benchmarks like CL-20 .

Bromodomain and Extraterminal (BET) Inhibitors

The triazolopyridazine scaffold is utilized in the optimization of bivalent bromodomain and extraterminal inhibitors. These inhibitors show promise in targeting BRD4 activity, which is crucial for cancer therapeutics. The optimization process aims to enhance potency, pharmacokinetic profile, and in vivo efficacy for tumor growth inhibition .

LSD1 Inhibitor Design

Derivatives of triazolopyridazine are investigated as novel inhibitors of LSD1, an enzyme implicated in cancer progression. Docking studies suggest that the interaction between the nitrogen atom in the pyridine ring and specific amino acids could be responsible for the improved inhibitory activity. This scaffold serves as a template for designing new LSD1 inhibitors .

ALK5 Inhibition

The triazolopyridazine derivatives are also studied for their role as ALK5 inhibitors. These inhibitors have shown high potency, selectivity, and oral bioavailability in pharmacokinetic studies. They are considered for therapeutic applications in treating conditions related to ALK5 activity .

Heat-Resistant Explosives

The structural features of triazolopyridazine-based compounds contribute to their potential as heat-resistant explosives. Their remarkable measured density, excellent thermal stability, and good calculated detonation performance make them candidates for applications where heat resistance is critical .

Primary Explosives

Some triazolopyridazine-based compounds are very sensitive but exhibit excellent detonation performance, positioning them as potential primary explosives. Their sensitivity and performance are analyzed through detailed X-ray diffraction studies to understand the relationship between weak interactions and material sensitivity .

Pharmacological Research

Chemical Synthesis and Modification

This compound’s versatile structure allows for further chemical modifications, enabling the synthesis of a wide range of derivatives. These derivatives can be tailored for specific applications, such as creating more potent or selective agents for research or therapeutic use.

Mécanisme D'action

Propriétés

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)16-10-5-6-19(8-10)13-4-3-12-17-15-9-20(12)18-13/h1-4,7,9-10H,5-6,8H2,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQHCSOBUYTKPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CO2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B2361731.png)

![1-[(E)-2-(3-Chlorophenyl)ethenyl]pyrazole](/img/structure/B2361732.png)

![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2361735.png)

![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2361742.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361744.png)

![7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361749.png)

![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)